1,1'-Azobis(cyclohexanecarbonitrile)

Description

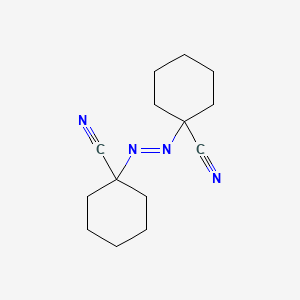

Structure

3D Structure

Properties

IUPAC Name |

1-[(1-cyanocyclohexyl)diazenyl]cyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4/c15-11-13(7-3-1-4-8-13)17-18-14(12-16)9-5-2-6-10-14/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIKRXIYLAGAKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)N=NC2(CCCCC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4 | |

| Record name | 1,1'-AZODI-(HEXAHYDROBENZONITRILE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2544 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044613 | |

| Record name | 1,1'-Diazene-1,2-diyldicyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1'-azodi-(hexahydrobenzonitrile) appears as a white to light colored solid substance. Insoluble in water and more dense that water. May cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. If exposed to high temperatures or flames this material may ignite and burn with an intense flame. Dust may form an explosive mixture in air. | |

| Record name | 1,1'-AZODI-(HEXAHYDROBENZONITRILE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2544 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2094-98-6, 25551-14-8 | |

| Record name | 1,1'-AZODI-(HEXAHYDROBENZONITRILE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2544 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1′-Azobis(cyclohexane-1-carbonitrile) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2094-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Azobis(cyclohexanecarbonitrile) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002094986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarbonitrile, azobis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025551148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarbonitrile, 1,1'-azobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Diazene-1,2-diyldicyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-azobis(1-cyclohexanecarbonitrile) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-AZOBIS(CYCLOHEXANECARBONITRILE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y0B93KKUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,1'-Azobis(cyclohexanecarbonitrile)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,1'-Azobis(cyclohexanecarbonitrile) (ACHN), a widely used free-radical initiator. The information is presented to be a valuable resource for researchers and professionals in various scientific fields, including drug development, polymer chemistry, and materials science.

Core Physical and Chemical Properties

1,1'-Azobis(cyclohexanecarbonitrile), also known by synonyms such as 1,1'-Azobis(cyanocyclohexane) and ACHN, is a white to light-colored crystalline solid.[1][2] It is recognized for its role as a thermal initiator in polymerization processes, generating free radicals upon heating.[3]

Quantitative Data Summary

The key physical properties of 1,1'-Azobis(cyclohexanecarbonitrile) are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₀N₄ | [4] |

| Molecular Weight | 244.34 g/mol | [1][2][4] |

| Appearance | White to light colored solid/crystals | [1][2] |

| Melting Point | 114 - 118 °C | [3] |

| Decomposition Temperature | Decomposes near 80 °C | |

| 10-Hour Half-life Decomposition Temperature | 88 °C (in toluene) | [2] |

| Solubility | ||

| Water | Practically insoluble | [1][2] |

| Acetone | Freely soluble | [2] |

| Chloroform | Freely soluble | [2] |

| Benzene | Freely soluble | [2] |

| Ethanol | Soluble | [2] |

| Petroleum Ether | Practically insoluble | [2] |

| Aromatic Solvents | Soluble |

Experimental Protocols

Detailed methodologies for determining the key physical properties of organic compounds like 1,1'-Azobis(cyclohexanecarbonitrile) are provided below. These are generalized protocols and may be adapted based on specific laboratory equipment and conditions.

Melting Point Determination (Capillary Method)

This method is a common and reliable technique for determining the melting point of a crystalline solid.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of 1,1'-Azobis(cyclohexanecarbonitrile)

-

Mortar and pestle (if sample is not a fine powder)

-

Thermometer

Procedure:

-

Ensure the sample of 1,1'-Azobis(cyclohexanecarbonitrile) is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

The melting point is reported as this range.

Solubility Determination (Qualitative)

This protocol provides a qualitative assessment of a compound's solubility in various solvents.

Materials:

-

Test tubes and rack

-

Spatula

-

Sample of 1,1'-Azobis(cyclohexanecarbonitrile)

-

A selection of solvents (e.g., water, ethanol, acetone, toluene)

-

Vortex mixer (optional)

Procedure:

-

Place approximately 10-20 mg of 1,1'-Azobis(cyclohexanecarbonitrile) into a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.

-

Visually inspect the solution to determine if the solid has dissolved.

-

Record the solubility as:

-

Freely soluble: Dissolves completely.

-

Soluble: Dissolves completely, but may require some time or heating.

-

Slightly soluble: Only a small portion of the solid dissolves.

-

Practically insoluble: No visible dissolution of the solid.

-

-

Repeat the procedure for each solvent to be tested.

Thermal Decomposition Analysis (Conceptual Overview)

The thermal stability and decomposition of 1,1'-Azobis(cyclohexanecarbonitrile) are critical parameters, especially given its use as a thermal initiator. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed for this purpose.

Thermogravimetric Analysis (TGA):

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Procedure Outline:

-

A small, accurately weighed sample of ACHN is placed in a TGA furnace.

-

The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).

-

The instrument records the mass of the sample as the temperature increases.

-

A significant loss of mass indicates decomposition. The temperature at which this occurs is the decomposition temperature.

-

Differential Scanning Calorimetry (DSC):

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

-

Procedure Outline:

-

A small, weighed sample of ACHN is placed in a sealed pan, and an empty pan is used as a reference.

-

Both pans are heated at a constant rate.

-

The instrument measures the heat flow to each pan.

-

An exothermic peak indicates a decomposition event, and the onset temperature of this peak is a measure of the decomposition temperature.

-

Visualizations

The following diagrams illustrate the synthesis workflow and the thermal decomposition pathway of 1,1'-Azobis(cyclohexanecarbonitrile).

Caption: Workflow for the synthesis of 1,1'-Azobis(cyclohexanecarbonitrile).

Caption: Thermal decomposition pathway of 1,1'-Azobis(cyclohexanecarbonitrile).

References

An In-depth Technical Guide to 1,1'-Azobis(cyclohexanecarbonitrile)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 1,1'-Azobis(cyclohexanecarbonitrile), a key reagent in polymer chemistry and organic synthesis.

Chemical Identity and Structure

1,1'-Azobis(cyclohexanecarbonitrile), commonly abbreviated as ACHN, is a white crystalline solid.[1] It is widely utilized as a free-radical initiator in polymerization reactions and other organic syntheses.[1][2] Its structure consists of two cyclohexanecarbonitrile (B123593) units linked by an azo group (-N=N-).

| Identifier | Value |

| IUPAC Name | 1-[(1-cyanocyclohexyl)diazenyl]cyclohexane-1-carbonitrile[3] |

| CAS Number | 2094-98-6[2][3][4] |

| Molecular Formula | C₁₄H₂₀N₄[2][3] |

| SMILES | C1CCC(CC1)(C#N)N=NC2(CCCCC2)C#N[3] |

| InChI Key | KYIKRXIYLAGAKQ-UHFFFAOYSA-N[3] |

| Synonyms | ACHN, 1,1'-Azobis(cyanocyclohexane), VAZO™ catalyst 88[1][2][4] |

Physicochemical and Safety Data

ACHN is notable for its thermal lability, which allows for the controlled generation of radicals at specific temperatures. It is soluble in aromatic solvents but insoluble in water.[1]

| Property | Value |

| Molecular Weight | 244.34 g/mol [2][3] |

| Appearance | White to light-colored solid substance[3] |

| Melting Point | 114-118 °C (decomposes)[1][4][5] |

| Decomposition Temperature | Decomposes near 80 °C[1] |

| 10-hour Half-life in Toluene | 88 °C[1][6] |

| Solubility | Insoluble in water; Soluble in aromatic solvents[1] |

Safety Information:

1,1'-Azobis(cyclohexanecarbonitrile) is a flammable solid and can be irritating to the skin, eyes, and respiratory system.[3][7] It is a self-reactive substance, and its decomposition can be triggered by heat, friction, or impact.[3] Dust from this compound may form an explosive mixture in the air.[3] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this chemical.[5]

Mechanism of Action: Radical Generation

The primary function of 1,1'-Azobis(cyclohexanecarbonitrile) is to serve as a thermal source of free radicals. Upon heating, the central azo bond undergoes homolytic cleavage, releasing a molecule of nitrogen gas and two identical 1-cyanocyclohexyl radicals. These radicals can then initiate chemical reactions, most notably polymerization.

Experimental Protocols

Synthesis of 1,1'-Azobis(cyclohexanecarbonitrile)

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Materials:

-

1,2-di-1-(1-cyano)cyclohexylhydrazine

-

90% Ethanol

-

Concentrated Hydrochloric Acid

-

Bromine

-

Ice

Procedure:

-

In a 600-mL beaker equipped with a stirrer, thermometer, and dropping funnel, suspend 24.6 g (0.1 mole) of finely powdered 1,2-di-1-(1-cyano)cyclohexylhydrazine in 130 mL of 90% ethanol.

-

Slowly add 45 mL of concentrated hydrochloric acid to the mixture while cooling.

-

Place the beaker in an ice bath and cool the suspension to 10°C.

-

Add bromine at a rate that maintains the temperature below 15°C. The endpoint is reached when a permanent orange-yellow color persists, requiring approximately 16-17 g (about 0.1 mole) of bromine.

-

Pour the reaction mixture into 80 mL of ice water. After 15 minutes, filter the suspension using a Büchner funnel, wash the solid with 250 mL of water, and press it dry.

-

Transfer the crude solid to a 500-mL Erlenmeyer flask and add 120 mL of boiling 95% ethanol. Dissolve the product as rapidly as possible while heating on a steam bath.

-

Filter the hot solution through a fluted filter in a heated funnel.

-

Place the filtrate in a refrigerator to crystallize overnight.

-

Collect the solid product on a Büchner funnel and dry it in a vacuum desiccator over calcium chloride. The expected yield is 20.5–22.0 g (84–90%).

Free Radical Copolymerization of Methacrylonitrile and Vinyl Butyrate

This protocol demonstrates the use of 1,1'-Azobis(cyclohexanecarbonitrile) as a radical initiator in a copolymerization reaction.[2]

Materials:

-

Methacrylonitrile (MAN), purified

-

Vinyl Butyrate (VB), purified

-

1,1'-Azobis(cyclohexanecarbonitrile) (recrystallized from methanol)

-

Dimethylformamide (DMF), dried and purified

Procedure:

-

Prepare solutions with the desired quantities of dry monomers (MAN and VB), solvent (DMF), and initiator (1,1'-Azobis(cyclohexanecarbonitrile)). The initiator concentration is typically around 2.5 g/dm³ of the solvent, and the total monomer concentration is maintained at 1.5 M while varying the feed ratio of the monomers.

-

Transfer the mixture to a glass tube.

-

Seal the tube under a nitrogen atmosphere.

-

Submerge the sealed tube in a thermostat-controlled bath at 60 ± 1 °C.

-

Allow the polymerization to proceed for approximately 1.5 hours to achieve less than 10% conversion.

-

To isolate the copolymer, pour the polymerization mixture into a large volume of water.

-

Filter the resulting precipitate.

-

Wash the filtered copolymer thoroughly with water, followed by ether and hexane.

-

Dry the final product under a vacuum.

Applications

The primary application of 1,1'-Azobis(cyclohexanecarbonitrile) is as a thermal initiator for free-radical polymerization.[8] It is employed in the synthesis of a wide range of polymers and copolymers, including those used in coatings, adhesives, and plastics.[8] Its predictable decomposition rate makes it a valuable tool for controlling polymerization kinetics. It is also used in materials science for the development of advanced materials like thermosetting resins.[8]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. eng.uc.edu [eng.uc.edu]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. rsc.org [rsc.org]

- 8. 1,1′-偶氮双(环己烷甲腈) 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 1,1'-Azobis(cyclohexanecarbonitrile) (CAS 2094-98-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Azobis(cyclohexanecarbonitrile), commonly referred to as ACHN, is a white to off-white crystalline solid widely recognized as a highly efficient thermal initiator for free-radical polymerization.[1] Its predictable decomposition kinetics and thermal stability at elevated temperatures make it a valuable tool in the synthesis of a diverse range of polymers.[1] While its primary application lies in polymer chemistry for materials such as coatings and adhesives, its role in the synthesis of biocompatible and functional polymers has garnered increasing interest within the drug development sector.[2] These polymers are crucial for creating advanced drug delivery systems, including nanoparticles and micelles, designed to enhance the stability, solubility, and targeted delivery of therapeutic agents.[2][3] This guide provides a comprehensive overview of the technical data, synthesis, and applications of 1,1'-Azobis(cyclohexanecarbonitrile), with a particular focus on its relevance to pharmaceutical research and development.

Physicochemical and Safety Data

1,1'-Azobis(cyclohexanecarbonitrile) is characterized by its symmetrical structure, comprising two 1-cyanocyclohexyl groups linked by an azo functional group.[1] This structure is key to its function as a radical initiator. It is generally insoluble in water but exhibits good solubility in many organic solvents, particularly aromatic ones.[1]

Physical and Chemical Properties

| Property | Value | References |

| CAS Number | 2094-98-6 | [4] |

| Molecular Formula | C₁₄H₂₀N₄ | [4] |

| Molecular Weight | 244.34 g/mol | [4] |

| Appearance | White to light-colored solid | [2][3] |

| Melting Point | 114-118 °C (decomposes) | [2][5] |

| Solubility | Insoluble in water; soluble in acetone, chloroform, benzene, and ethanol (B145695). | [1][6] |

| 10-hour Half-Life Temperature | 88 °C (in toluene) | [6][7] |

| Activation Energy (Ea) | 154.1 kJ/mol | [6] |

| Frequency Factor (ln A) | 40.5 | [6] |

Safety and Handling

1,1'-Azobis(cyclohexanecarbonitrile) is a reactive compound that requires careful handling. It is classified as a self-reactive substance and may undergo self-decomposition or self-ignition when exposed to heat, friction, or impact.[8]

| Hazard Statement | GHS Code |

| Heating may cause a fire | H242 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Handling Precautions:

-

Store in a cool, well-ventilated area between 2-8°C.[2]

-

Keep away from heat, sparks, and open flames.

-

Avoid contact with skin and eyes; wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Use in a well-ventilated area or with local exhaust ventilation.[8]

-

Avoid formation of dust, as dust may form an explosive mixture in air.[8]

Mechanism of Action: Radical Generation

The utility of 1,1'-Azobis(cyclohexanecarbonitrile) as a polymerization initiator stems from the thermal lability of the carbon-nitrogen bonds in the azo group.[1] Upon heating, the molecule undergoes homolytic cleavage, releasing a molecule of nitrogen gas and forming two identical 1-cyanocyclohexyl radicals.[1] This decomposition is a first-order reaction, and its rate is highly dependent on temperature.[1]

These generated radicals are highly reactive and can initiate polymerization by reacting with monomer units, starting the growth of polymer chains.

Experimental Protocols

Synthesis of 1,1'-Azobis(cyclohexanecarbonitrile)

The following protocol is adapted from a well-established procedure in Organic Syntheses.[9]

Materials:

-

1,2-di-1-(1-cyano)cyclohexylhydrazine

-

90% Ethanol

-

Concentrated Hydrochloric Acid

-

Bromine

-

Ice

Procedure:

-

In a 600-ml beaker equipped with a stirrer, thermometer, and dropping funnel, suspend 24.6 g (0.1 mole) of finely powdered 1,2-di-1-(1-cyano)cyclohexylhydrazine in 130 ml of 90% ethanol.

-

Slowly add 45 ml of concentrated hydrochloric acid to the mixture while cooling.

-

Place the beaker in an ice bath and cool the suspension to 10°C.

-

Add bromine dropwise at a rate that maintains the temperature below 15°C. Continue the addition until a permanent orange-yellow color persists (approximately 16-17 g of bromine).

-

Pour the reaction mixture into 80 ml of ice water.

-

After 15 minutes, filter the suspension using a Büchner funnel, wash the solid with 250 ml of water, and press it dry.

-

Transfer the crude product to a 500-ml Erlenmeyer flask and add 120 ml of boiling 95% ethanol to dissolve it as quickly as possible with heating on a steam bath.

-

Filter the hot solution through a fluted filter in a heated funnel.

-

Place the filtrate in a refrigerator to crystallize overnight.

-

Collect the crystals on a Büchner funnel and dry them in a vacuum desiccator over calcium chloride. The expected yield is 20.5–22.0 g (84–90%).

General Protocol for Free Radical Polymerization

This protocol provides a general framework for using 1,1'-Azobis(cyclohexanecarbonitrile) as an initiator for the synthesis of copolymers, which can be adapted for biocompatible polymers used in drug delivery. This example is based on the copolymerization of methacrylonitrile (B127562) (MAN) and ethylmethacrylate (EMA).[10]

Materials:

-

Methacrylonitrile (MAN), purified

-

Ethylmethacrylate (EMA), purified

-

1,1'-Azobis(cyclohexanecarbonitrile) (Initiator)

-

Dimethylformamide (DMF), solvent

-

Nitrogen gas

Procedure:

-

Prepare a solution of the desired monomers (e.g., MAN and EMA) and the initiator, 1,1'-Azobis(cyclohexanecarbonitrile), in DMF in a glass reaction tube. The concentration of the initiator will depend on the desired molecular weight of the polymer.

-

Seal the tube and purge with nitrogen gas for approximately 15 minutes to remove oxygen, which can inhibit the polymerization.

-

Place the sealed tube in a thermostatically controlled bath at the desired reaction temperature (e.g., 60 ± 1 °C). The higher 10-hour half-life temperature of this initiator (88°C) allows for polymerizations at higher temperatures if required.[6][7]

-

Allow the polymerization to proceed for the desired time to achieve the target conversion.

-

Terminate the reaction by cooling the tube rapidly in an ice bath.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

-

Filter and dry the polymer product under vacuum.

Protocol for Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity, which is highly desirable for creating drug delivery vehicles.[11]

Materials:

-

Monomer (e.g., methyl methacrylate, MMA)

-

RAFT agent (e.g., 2-(dodecylsulfanylthiocarbonylsulfanyl)-2-methylpropionic acid)

-

1,1'-Azobis(cyclohexanecarbonitrile) (Initiator)

-

Solvent (e.g., dimethylformamide, DMF)

-

Nitrogen gas

Procedure:

-

In a Schlenk flask, dissolve the monomer, RAFT agent, and 1,1'-Azobis(cyclohexanecarbonitrile) in the chosen solvent. The molar ratio of monomer to RAFT agent to initiator is crucial for controlling the polymerization.

-

Seal the flask with a rubber septum and degas the solution by bubbling with nitrogen for at least 15 minutes.

-

Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90°C) and stir for the specified reaction time (e.g., 16 hours).[12]

-

Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

-

Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.

Applications in Drug Development

While not typically a component of the final drug formulation itself, 1,1'-Azobis(cyclohexanecarbonitrile) is a key reagent in the synthesis of polymers that form the basis of advanced drug delivery systems.[2][3]

5.1. Synthesis of Biocompatible Polymers: This initiator is used to polymerize a variety of monomers to create biocompatible and biodegradable polymers. These polymers can be designed to be non-toxic and non-immunogenic, making them suitable for in vivo applications.

5.2. Formation of Polymeric Micelles and Nanoparticles: Amphiphilic block copolymers, synthesized using techniques like RAFT polymerization with 1,1'-Azobis(cyclohexanecarbonitrile) as the initiator, can self-assemble in aqueous environments to form micelles or nanoparticles. The hydrophobic core of these structures can encapsulate poorly water-soluble drugs, increasing their bioavailability, while the hydrophilic shell provides stability in circulation.

5.3. Controlled Drug Release: The properties of the polymers synthesized can be tailored to control the release of the encapsulated drug. For instance, stimuli-responsive polymers can be designed to release their payload in response to specific physiological cues, such as changes in pH or temperature, leading to targeted drug delivery and reduced side effects.

Conclusion

1,1'-Azobis(cyclohexanecarbonitrile) is a versatile and efficient thermal initiator with significant applications beyond traditional polymer chemistry. For researchers and professionals in drug development, its utility in the controlled synthesis of functional and biocompatible polymers makes it an important tool in the creation of sophisticated drug delivery systems. A thorough understanding of its properties, handling requirements, and reaction kinetics is essential for its effective and safe use in the laboratory and in the development of next-generation pharmaceutical carriers.

References

- 1. Synthesis approaches of amphiphilic copolymers for spherical micelle preparation: application in drug delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 2. Development of targeted nanoparticles loaded with antiviral drugs for SARS-CoV-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amphiphilic block copolymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. "Facile, Controlled, Room-Temperature RAFT Polymerization of N-isopropy" by Anthony J. Convertine, Neil Ayres et al. [aquila.usm.edu]

- 7. Polymer–lipid hybrid nanoparticles as potential lipophilic anticancer drug carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Smart and Efficient Synthesis of Cyclic Poly(N-isopropylacrylamide)s by Ring Expansion RAFT (RE-RAFT) Polymerization and Analysis of Their Unique Temperature-Responsive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Engineering of amphiphilic block copolymers for polymeric micellar drug and gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. data.epo.org [data.epo.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Unseen Catalyst: A Technical Guide to the Mechanism of Action of 1,1'-Azobis(cyclohexanecarbonitrile)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of action of 1,1'-Azobis(cyclohexanecarbonitrile) (ACHN), a pivotal thermal initiator in the realm of polymer chemistry and organic synthesis. This document provides a comprehensive overview of its decomposition kinetics, role in radical generation, and toxicological profile, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Core Mechanism: Thermal Decomposition and Radical Generation

1,1'-Azobis(cyclohexanecarbonitrile), a white crystalline solid, is primarily recognized for its role as a highly efficient thermal initiator for free-radical polymerization.[1] Its mechanism of action is centered around the thermal lability of the azo group (-N=N-). Upon heating, ACHN undergoes homolytic cleavage of the C-N bonds, resulting in the liberation of nitrogen gas and the formation of two identical 1-cyanocyclohexyl radicals.[1] This decomposition follows first-order kinetics, with the rate being highly dependent on the temperature.[1]

The generated 1-cyanocyclohexyl radicals are the active species that initiate polymerization by adding to a monomer, thereby creating a new radical that propagates the polymer chain. The symmetrical nature of ACHN ensures the production of two identical radicals, which simplifies the kinetic analysis of polymerization reactions.

Compared to the more common azo initiator, Azobisisobutyronitrile (AIBN), ACHN exhibits greater thermal stability.[1] This characteristic makes it a more suitable initiator for polymerizations that require higher temperatures or longer reaction times, allowing for better control over the initiation process.[1]

dot

Caption: Thermal decomposition of 1,1'-Azobis(cyclohexanecarbonitrile).

Quantitative Data on Decomposition and Efficiency

The efficiency and rate of radical generation are critical parameters for controlling polymerization reactions. Below are key quantitative data for 1,1'-Azobis(cyclohexanecarbonitrile).

Table 1: Decomposition Kinetics of 1,1'-Azobis(cyclohexanecarbonitrile)

| Parameter | Value | Solvent | Reference |

| 10-hour Half-Life (t½) | 88 °C | Toluene (B28343) | [1][2][3] |

| Activation Energy (Ea) | 154.1 kJ/mol | Toluene | [3] |

| Decomposition Rate Constant (kd) at 88 °C | 1.925 x 10⁻⁵ s⁻¹ | Toluene | Calculated from 10-hour half-life |

Note: The decomposition rate constant (kd) was calculated from the 10-hour half-life using the formula kd = ln(2) / t½.

Table 2: Initiator Efficiency

| Monomer System | Initiator Efficiency (f) | Conditions | Reference |

| General Range | 0.5 - 0.7 | Various | [1] |

| Styrene Polymerization | Not explicitly found for ACHN, but comparable to AIBN in similar systems. | - | |

| Acrylate/Methacrylate (B99206) Polymerization | Used effectively in RAFT polymerization, suggesting reasonable efficiency. | 90 °C, various solvents | [4] |

The initiator efficiency, which is the fraction of radicals that successfully initiate a polymer chain, is typically in the range of 0.5 to 0.7 for azo initiators like ACHN.[1] This less-than-perfect efficiency is attributed to side reactions such as radical recombination.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of ACHN in polymerization. The following is a representative protocol for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique where ACHN is often employed.

Protocol: RAFT Polymerization of Methyl Methacrylate (MMA)

Objective: To synthesize poly(methyl methacrylate) with a controlled molecular weight and narrow molecular weight distribution using ACHN as the initiator.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

1,1'-Azobis(cyclohexanecarbonitrile) (ACHN)

-

RAFT agent (e.g., a trithiocarbonate)

-

Anhydrous solvent (e.g., toluene or dimethylformamide)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Nitrogen or Argon source

-

Oil bath with temperature controller

Procedure:

-

Preparation of Reaction Mixture: In a Schlenk flask, combine the desired amounts of MMA, the RAFT agent, and ACHN in the chosen solvent. The molar ratio of monomer to RAFT agent to initiator is crucial for controlling the polymerization and is typically in the range of [Monomer]:[RAFT Agent]:[Initiator] = 100-1000 : 1 : 0.1-0.2.

-

Degassing: The reaction mixture must be thoroughly deoxygenated to prevent radical scavenging by oxygen. This is typically achieved by three freeze-pump-thaw cycles or by bubbling with an inert gas (Nitrogen or Argon) for at least 30 minutes.

-

Polymerization: Immerse the sealed reaction flask in a preheated oil bath at the desired temperature (e.g., 90 °C for ACHN). Stir the mixture vigorously.

-

Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them for monomer conversion (e.g., by ¹H NMR or gravimetry) and polymer molecular weight and distribution (by Gel Permeation Chromatography - GPC).

-

Termination and Isolation: Once the desired conversion is reached, the polymerization is quenched by rapidly cooling the reaction mixture in an ice bath and exposing it to air. The polymer is then isolated by precipitation in a non-solvent (e.g., methanol (B129727) or hexane), followed by filtration and drying under vacuum.

dot

Caption: A typical experimental workflow for RAFT polymerization using ACHN.

Toxicological Profile and Putative Mechanism of Action

While highly effective as a radical initiator, 1,1'-Azobis(cyclohexanecarbonitrile) is classified as a hazardous substance. Its toxicity is primarily associated with its decomposition products, which include cyanide.[5] Ingestion, inhalation, or skin contact can be harmful.[5]

The toxicological mechanism of ACHN is likely dominated by the in vivo release of cyanide ions. Organic nitriles can be metabolized to release cyanide, which is a potent inhibitor of cellular respiration. Cyanide binds to the ferric iron in cytochrome c oxidase, an essential enzyme in the mitochondrial electron transport chain. This binding blocks the utilization of oxygen by cells, leading to cytotoxic hypoxia and, in severe cases, cell death.

The body has natural detoxification pathways for cyanide, primarily involving the enzyme rhodanese, which converts cyanide to the less toxic thiocyanate (B1210189) in the presence of a sulfur donor. This thiocyanate is then excreted in the urine.

dot

Caption: Putative toxicological pathway of ACHN via cyanide release.

References

- 1. 1,1'-Azobis(cyclohexanecarbonitrile) | 2094-98-6 | Benchchem [benchchem.com]

- 2. ABCN - Wikipedia [en.wikipedia.org]

- 3. V-40|CAS:2094-98-6|1,1'-Azobis(cyclohexane-1-carbonitrile)|ABCN|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. 1,1'-Azobis(cyclohexanecarbonitrile) | C14H20N4 | CID 74978 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Thermal Decomposition Kinetics of 1,1'-Azobis(cyclohexanecarbonitrile)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Azobis(cyclohexanecarbonitrile) (ACHN) is a thermal initiator of significant interest in the field of polymer chemistry and materials science. Its predictable decomposition kinetics and efficacy in initiating free-radical polymerization make it a valuable tool in the synthesis of a wide array of polymeric materials. This guide provides a comprehensive overview of the thermal decomposition kinetics of ACHN, detailing its reaction mechanism, kinetic parameters, and the experimental methodologies used for their determination.

ACHN is a white to off-white crystalline solid, soluble in many organic and aromatic solvents but practically insoluble in water.[1][2] Its primary application lies in its function as a free-radical initiator, particularly in polymerization reactions that necessitate higher temperatures due to its greater thermal stability compared to other common initiators like azobisisobutyronitrile (AIBN).[1]

Decomposition Mechanism

The thermal decomposition of 1,1'-Azobis(cyclohexanecarbonitrile) proceeds via a homolytic cleavage of the carbon-nitrogen bonds. Upon heating, the azo group (-N=N-) releases a molecule of nitrogen gas, a thermodynamically favorable process that drives the reaction. This cleavage results in the formation of two identical 1-cyanocyclohexyl radicals.[1] These highly reactive radical species are then capable of initiating polymerization by reacting with monomer units. The overall decomposition is a first-order reaction, with its rate being highly dependent on temperature.[1]

Quantitative Kinetic Data

The kinetics of ACHN's thermal decomposition can be described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and temperature (T). The key kinetic parameters are summarized below.

| Parameter | Value | Solvent | Reference |

| Activation Energy (Ea) | 154.1 kJ/mol | Toluene | [2] |

| Frequency Factor (ln A) | 40.5 s⁻¹ | Toluene | [2] |

| 10-hour Half-life Temperature | 88 °C | Toluene | [1][2] |

| Self-Accelerating Decomposition Temperature (SADT) | 80 °C | Not Specified | [2] |

The half-life of a radical initiator is a critical parameter, indicating the time required for half of the initial amount of the compound to decompose at a specific temperature. The 10-hour half-life temperature is a standard industry metric for comparing the thermal stability of initiators. For ACHN in toluene, this temperature is 88°C, which is significantly higher than that of AIBN (approximately 65°C), highlighting ACHN's suitability for higher temperature applications.[1]

Differential Scanning Calorimetry (DSC) Data

Non-isothermal DSC experiments are commonly employed to study the thermal decomposition of ACHN. In these experiments, the onset temperature (T₀) and peak temperature (Tₚ) of the exothermic decomposition event are measured at various heating rates. As the heating rate increases, these temperatures shift to higher values.

| Heating Rate (°C/min) | Onset Temperature (T₀) (°C) | Peak Temperature (Tₚ) (°C) |

| 0.5 | 96.5 | 104.9 |

| 1.0 | 100.3 | 109.1 |

| 2.0 | 105.1 | 113.8 |

| 4.0 | 110.2 | 118.5 |

| 8.0 | 115.3 | 121.7 |

| Data derived from graphical representations in scientific literature. |

Experimental Protocols

The following sections detail the typical experimental methodologies for characterizing the thermal decomposition kinetics of ACHN.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, heat of decomposition (ΔHd), onset temperature (T₀), and peak temperature (Tₚ) of ACHN decomposition under non-isothermal conditions.

Apparatus: A differential scanning calorimeter (DSC) equipped with a cooling system.

Procedure:

-

A small sample of ACHN (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.

-

The pan is hermetically sealed. An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.

-

The sample is heated at a constant linear heating rate (e.g., 2, 5, 10, 15, and 20 °C/min) over a specified temperature range (e.g., 30 °C to 250 °C).

-

The heat flow to the sample is measured as a function of temperature.

-

The resulting thermogram is analyzed to determine T₀, Tₚ, and the integrated area of the exothermic peak, which corresponds to the heat of decomposition (ΔHd).

-

Kinetic parameters, such as the activation energy, can be calculated from the data obtained at different heating rates using methods like the Flynn-Wall-Ozawa method.[3][4]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of ACHN by measuring the change in mass as a function of temperature.

Apparatus: A thermogravimetric analyzer (TGA).

Procedure:

-

A small sample of ACHN (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina (B75360) or platinum).

-

The pan is placed in the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate to create an inert atmosphere.

-

The sample is heated at a controlled, linear heating rate (e.g., 10 °C/min) through a temperature range that encompasses the decomposition of the material.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset of decomposition and the temperature ranges of mass loss. This provides information on the liberation of nitrogen gas and the formation of volatile decomposition products.

Influence of Solvents

The solvent in which the decomposition of ACHN occurs can influence the rate of reaction. While detailed comparative studies across a wide range of solvents are specific to individual research, it is known that the stability of the parent azo compound and the resulting radicals can be affected by the solvent environment. ACHN is noted to be soluble in aromatic solvents, acetone, and chloroform.[2] The standard kinetic parameters are often reported in toluene.[1][2] Researchers should consider the potential for solvent effects when utilizing ACHN in different reaction media.

Conclusion

1,1'-Azobis(cyclohexanecarbonitrile) is a versatile and efficient thermal initiator with well-defined decomposition kinetics. Its higher thermal stability compared to other azo initiators makes it particularly suitable for polymerization processes requiring elevated temperatures. A thorough understanding of its decomposition mechanism and kinetic parameters, as determined by techniques such as DSC and TGA, is crucial for the precise control of polymerization reactions and the development of novel polymeric materials. The data and protocols presented in this guide serve as a foundational resource for researchers and professionals working with this important radical initiator.

References

In-Depth Technical Guide to the Solubility of 1,1'-Azobis(cyclohexanecarbonitrile) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,1'-Azobis(cyclohexanecarbonitrile), a widely used radical initiator in polymer synthesis and other organic reactions. Understanding its solubility is critical for reaction kinetics, process design, and the formulation of drug delivery systems.

Core Concepts: 1,1'-Azobis(cyclohexanecarbonitrile)

1,1'-Azobis(cyclohexanecarbonitrile), also known as ACHN or by the trade name V-40, is a white crystalline solid.[1][2] Its primary application is as a thermal initiator for free-radical polymerization.[1] Upon heating, it decomposes to generate two 1-cyanocyclohexyl radicals and nitrogen gas, which then initiate the polymerization of various vinyl monomers.[1]

Qualitative Solubility Profile

While precise quantitative solubility data for 1,1'-Azobis(cyclohexanecarbonitrile) is not extensively available in public literature, a consistent qualitative solubility profile has been established through various technical data sheets and safety documents. This compound is generally characterized as an oil-soluble azo polymerization initiator with good solubility in a range of organic solvents.[1][3][4]

The following table summarizes the known qualitative solubility of 1,1'-Azobis(cyclohexanecarbonitrile) in common organic solvents.

| Solvent Classification | Solvent | Solubility Description |

| Aromatic Hydrocarbons | Benzene | Freely Soluble[3][5] |

| Toluene | Soluble[1] | |

| Ketones | Acetone | Freely Soluble[3][5] |

| Methyl Isobutyl Ketone (MIBK) | Soluble[5] | |

| Chlorinated Solvents | Chloroform | Freely Soluble[3][5] |

| Alcohols | Ethanol | Soluble[3][5] |

| Methanol | Soluble[5] | |

| Ethers | Petroleum Ether | Practically Insoluble[3][5] |

| Aqueous | Water | Practically Insoluble[3][5] |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data for their specific applications, the following experimental protocol outlines a standard method for determining the solubility of a solid organic compound like 1,1'-Azobis(cyclohexanecarbonitrile) in an organic solvent.

Objective: To determine the saturation solubility of 1,1'-Azobis(cyclohexanecarbonitrile) in a given organic solvent at a specific temperature.

Materials:

-

1,1'-Azobis(cyclohexanecarbonitrile) (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or test tubes with screw caps

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1,1'-Azobis(cyclohexanecarbonitrile) to a series of vials. The excess solid should be clearly visible.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solvent becomes fully saturated with the solute.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

-

Quantitative Analysis:

-

Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of 1,1'-Azobis(cyclohexanecarbonitrile) of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or other suitable analytical method.

-

-

Calculation of Solubility:

-

Construct a calibration curve from the analytical data of the standard solutions.

-

Determine the concentration of 1,1'-Azobis(cyclohexanecarbonitrile) in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result can be expressed in various units, such as g/100 mL or mol/L.

-

Visualization of Key Processes

The following diagrams illustrate the fundamental role of 1,1'-Azobis(cyclohexanecarbonitrile) in free-radical polymerization.

Caption: Thermal decomposition of 1,1'-Azobis(cyclohexanecarbonitrile) to form radicals.

Caption: Initiation and propagation steps in free-radical polymerization using ACHN.

Caption: A simplified workflow for the experimental determination of solubility.

References

- 1. 1,1'-Azobis(cyclohexanecarbonitrile) | 2094-98-6 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. V-40|CAS:2094-98-6|1,1'-Azobis(cyclohexane-1-carbonitrile)|ABCN|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 4. V-40|CAS:2094-98-6|1,1'-Azobis(cyclohexane-1-carbonitrile)|ABCN|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

The Role of 1,1'-Azobis(cyclohexanecarbonitrile) in Modern Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1'-Azobis(cyclohexanecarbonitrile) (ACHN) is a versatile and highly efficient thermal initiator for free-radical polymerization. Its predictable decomposition kinetics and superior thermal stability compared to more common azo initiators like Azobisisobutyronitrile (AIBN) make it an invaluable tool in the synthesis of a wide array of polymers. This technical guide provides an in-depth exploration of ACHN's properties, primary applications, and detailed experimental protocols for its use in polymerization, with a focus on its relevance to materials science and the development of polymers for potential biomedical applications.

Introduction

1,1'-Azobis(cyclohexanecarbonitrile), also known as ACHN or V-40, is a white to off-white crystalline solid widely recognized for its role as a free-radical initiator.[1] Its molecular formula is C₁₄H₂₀N₄, and its structure consists of two 1-cyanocyclohexyl groups linked by an azo group (-N=N-).[1] The symmetrical nature of ACHN is key to its function, as thermal decomposition leads to the formation of two identical cyanocyclohexyl radicals.[1] This controlled generation of radicals is fundamental to initiating polymerization processes for a variety of monomers.

The primary significance of ACHN lies in its thermal stability. With a 10-hour half-life temperature of approximately 88°C in toluene, it is suitable for polymerizations requiring higher temperatures than those achievable with AIBN (10-hour half-life temperature of ~65°C).[1][2] This property allows for greater control over the initiation process and is advantageous for the synthesis of high-molecular-weight polymers and for reducing residual monomer content.[3] ACHN is soluble in many organic solvents, such as acetone, chloroform, and benzene, but is practically insoluble in water, making it ideal for solution polymerization of a wide range of monomers.[3]

Physicochemical and Kinetic Data

The performance of ACHN as a radical initiator is defined by its physical properties and decomposition kinetics. This data is crucial for designing and optimizing polymerization reactions.

Table 1: Physicochemical Properties of 1,1'-Azobis(cyclohexanecarbonitrile)

| Property | Value | References |

| CAS Number | 2094-98-6 | [4] |

| Molecular Formula | C₁₄H₂₀N₄ | [4] |

| Molecular Weight | 244.34 g/mol | [4] |

| Appearance | White to light brown crystalline solid | [1] |

| Melting Point | 110-120 °C (decomposes) | [5] |

| Solubility | Freely soluble in acetone, chloroform, benzene; Soluble in ethanol; Practically insoluble in water. | [3] |

Table 2: Thermal Decomposition Kinetic Data of 1,1'-Azobis(cyclohexanecarbonitrile)

| Parameter | Value | Conditions | References |

| 10-hour Half-life Temperature | 88 °C | In toluene | [1][2] |

| Activation Energy (Ea) | 154.1 kJ/mol | - | [5] |

| Frequency Factor (ln A) | 40.5 | - | [5] |

| Self-Accelerating Decomposition Temp. (SADT) | 80 °C | - | [5] |

Mechanism of Action: Thermal Decomposition

The utility of ACHN as a polymerization initiator stems from its thermally induced decomposition. Upon heating, the relatively weak carbon-nitrogen bonds of the azo group undergo homolytic cleavage. This process liberates a molecule of nitrogen gas and generates two 1-cyanocyclohexyl radicals. This decomposition is a first-order reaction, and its rate is highly dependent on temperature.[1]

Caption: Thermal decomposition of ACHN to form radicals.

These generated radicals are the active species that initiate the polymerization of monomers. The efficiency of this initiation, which is the fraction of radicals that successfully start a polymer chain, is a critical factor in controlling the polymerization process.[1]

Applications in Polymer Synthesis

ACHN is a versatile initiator used in various polymerization techniques to produce a wide range of polymers for diverse applications, from industrial coatings to materials with potential for biomedical use.

Free-Radical Polymerization

This is the most common application of ACHN. It is used to initiate the polymerization of various vinyl monomers. Its higher decomposition temperature is particularly advantageous for monomers that require elevated temperatures for polymerization or to achieve specific polymer properties. For instance, it has been used in the synthesis of copolymers of methacrylonitrile (B127562) with ethylmethacrylate and vinyl butyrate.[6][7]

Controlled Radical Polymerization

ACHN has also found use in controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. In RAFT, ACHN acts as the source of primary radicals that initiate polymerization in the presence of a RAFT agent. The ability to conduct RAFT polymerization at higher temperatures using ACHN can be beneficial for certain monomer systems, enabling better control over molecular weight and dispersity.[1]

Caption: General workflow of RAFT polymerization initiated by ACHN.

Applications in Advanced Materials

The polymers synthesized using ACHN find applications in a variety of fields:

-

Coatings and Adhesives: ACHN is valuable in producing polymers for coatings, adhesives, and plastics.[8] The low volatility of its decomposition products makes it suitable for low-VOC (volatile organic compound) paint applications.[5]

-

Thermosetting Resins: It is employed in the development of advanced materials, particularly in creating thermosetting resins for high-performance applications in the aerospace and automotive industries.[8]

-

Biomedical Polymers: While direct applications in drug development are not extensively documented, ACHN is used to synthesize polymers that have potential biomedical applications. For example, it can be used to create block copolymers which are fundamental structures for drug delivery systems.[3][9] The synthesis of well-defined polymers through techniques like RAFT, initiated by ACHN, is a key step in creating materials for tissue engineering and controlled drug release.[3]

Experimental Protocols

General Procedure for Free-Radical Polymerization

This protocol describes a general procedure for the copolymerization of methacrylonitrile (MAN) and ethylmethacrylate (EMA) using ACHN as the initiator.

Materials:

-

Methacrylonitrile (MAN), purified

-

Ethylmethacrylate (EMA), purified

-

1,1'-Azobis(cyclohexanecarbonitrile) (ACHN), recrystallized from methanol

-

Dimethylformamide (DMF), dried and purified

Procedure:

-

In a polymerization tube, add the desired quantities of MAN, EMA, DMF, and ACHN.

-

Seal the tube under a nitrogen atmosphere.

-

Place the tube in a thermostat set to 60 ± 1 °C.

-

Allow the polymerization to proceed for a predetermined time (e.g., 90 minutes) to achieve a low conversion (typically <10%).

-

Terminate the polymerization by pouring the mixture into a large volume of a non-solvent (e.g., water) to precipitate the copolymer.

-

Filter the copolymer, wash it thoroughly with the non-solvent and other solvents like ether and hexane, and finally dry it under vacuum.[10]

Protocol for RAFT Polymerization of BN-Styrene

This protocol details the RAFT polymerization of 1-hydro-2-vinyl-1,2-azaborinine (BN-St) using ACHN as the initiator.

Materials:

-

1-Hydro-2-vinyl-1,2-azaborinine (BN-St) monomer

-

2-(Dodecylthiocarbonothioylthio)-2-methyl-propionic acid (DMP) as RAFT agent

-

1,1'-Azobis(cyclohexanecarbonitrile) (ACHN)

-

N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) as solvent

Procedure:

-

In a glove box, load a Schlenk tube with BN-St monomer (e.g., 52.5 mg, 500 µmol), DMP (e.g., 4.6 mg, 13 µmol), a stock solution of ACHN (e.g., 3.1 mg, 13 µmol), and the chosen solvent (e.g., 0.1 mL of DMF). The typical molar ratio of [BN-St]/[DMP]/[ACHN] is 40/1/1.

-

Subject the contents of the tube to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Immerse the sealed Schlenk tube in a preheated oil bath at 90 °C and stir the reaction mixture.

-

After a predetermined time (e.g., 20 hours), terminate the reaction by placing the tube in liquid nitrogen.

-

Determine the monomer conversion using ¹H NMR spectroscopy.

-

Precipitate the polymer by adding the reaction mixture to a 10-fold volume of cold hexanes.

-

Redissolve the polymer in THF and precipitate it again in a 10-fold volume of cold hexanes.

-

Isolate the polymer and freeze-dry it from benzene.[8]

Safety and Handling

ACHN is a flammable solid and can be explosive under certain conditions.[1] Self-decomposition or self-ignition may be triggered by heat, chemical reaction, friction, or impact.[1] It is important to store ACHN at a controlled low temperature (typically 2-8 °C) and away from heat sources.[8] Dust from ACHN may form an explosive mixture in the air.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All procedures should be carried out in a well-ventilated fume hood.

Conclusion

1,1'-Azobis(cyclohexanecarbonitrile) is a highly effective and versatile thermal initiator with significant advantages in polymer synthesis, particularly for reactions requiring elevated temperatures. Its predictable decomposition kinetics allow for precise control over the initiation of free-radical polymerization, including advanced techniques like RAFT. The polymers synthesized using ACHN have broad applications in coatings, adhesives, and high-performance materials. While its direct role in drug formulations is not prominent, its utility in synthesizing well-defined polymers provides a crucial foundation for the development of advanced materials for biomedical applications, including drug delivery systems and tissue engineering scaffolds. For researchers and professionals in materials science and drug development, a thorough understanding of ACHN's properties and applications is essential for designing and synthesizing novel polymeric materials with tailored functionalities.

References

- 1. 1,1'-Azobis(cyclohexanecarbonitrile) | C14H20N4 | CID 74978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Polymeric nanostructures based on azobenzene and their biomedical applications: synthesis, self-assembly and stimuli-responsiveness - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthetic Polymers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. V-40|CAS:2094-98-6|1,1'-Azobis(cyclohexane-1-carbonitrile)|ABCN|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 6. jchps.com [jchps.com]

- 7. asianpubs.org [asianpubs.org]

- 8. rsc.org [rsc.org]

- 9. Design and Synthesis of Biomedical Polymer Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1,1'-Azobis(cyclohexanecarbonitrile)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the synthesis of 1,1'-Azobis(cyclohexanecarbonitrile), a widely used oil-soluble azo initiator in various polymerization processes.[1][2] This document outlines the established two-step synthetic procedure, including a comprehensive experimental protocol, quantitative data, and a visual representation of the reaction pathway. The information is intended for use by trained professionals in a laboratory setting.

Reaction Overview

The synthesis of 1,1'-Azobis(cyclohexanecarbonitrile), also known as ACHN or V-40, typically proceeds through a two-step process.[3] The first step involves the formation of an intermediate, 1,2-di-1-(1-cyano)cyclohexylhydrazine, from cyclohexanone. This intermediate is then oxidized in the second step to yield the final product. A well-established and reliable method for this synthesis is a modification of the procedure originally developed by Thiele and Heuser for the synthesis of 2,2'-azo-bis-isobutyronitrile.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 1,1'-Azobis(cyclohexanecarbonitrile) as described in the detailed experimental protocol.

| Parameter | Value | Reference |

| Starting Material | 1,2-di-1-(1-cyano)cyclohexylhydrazine | [4] |

| Molar Quantity of Starting Material | 0.1 mole (24.6 g) | [4] |

| Solvent | 90% Ethanol | [4] |

| Solvent Volume | 130 ml | [4] |

| Reagent | Concentrated Hydrochloric Acid | [4] |

| Reagent Volume | 45 ml | [4] |

| Oxidizing Agent | Bromine | [4] |

| Quantity of Oxidizing Agent | ~16-17 g (approx. 0.1 mole) | [4] |

| Reaction Temperature | 10-15 °C | [4] |

| Recrystallization Solvent | 95% Ethanol | [4] |

| Recrystallization Solvent Volume | 120 ml | [4] |

| Final Product | 1,1'-Azobis(cyclohexanecarbonitrile) | [4] |

| Yield | 20.5–22.0 g (84–90%) | [4] |

| Melting Point | 113.5–115.5 °C | [4] |

Experimental Protocol

This protocol is based on the procedure published in Organic Syntheses.[4]

Materials and Equipment:

-

600-ml beaker

-

Stirrer

-

Thermometer

-

Dropping funnel

-

Ice bath

-

Büchner funnel

-

500-ml Erlenmeyer flask

-

Steam bath

-

Heated funnel with fluted filter paper

-

Refrigerator

-

Vacuum desiccator with calcium chloride

Procedure:

-

Preparation of the Reaction Mixture: In a 600-ml beaker equipped with a stirrer, thermometer, and dropping funnel, place 24.6 g (0.1 mole) of finely powdered 1,2-di-1-(1-cyano)cyclohexylhydrazine and 130 ml of 90% ethanol.

-

Acidification: Slowly add 45 ml of concentrated hydrochloric acid to the mixture while cooling.

-

Cooling: Place the beaker in an ice bath and cool the suspension to 10°C.

-

Oxidation with Bromine: Add bromine at a rate that maintains the reaction temperature below 15°C.[4] The addition is complete when a permanent orange-yellow color persists, which requires approximately 16–17 g (about 0.1 mole) of bromine.[4]

-

Precipitation: Pour the reaction mixture into 80 ml of ice water. After 15 minutes, filter the suspension using a Büchner funnel.

-

Washing: Wash the collected solid with 250 ml of water and press it dry.

-

Recrystallization: Transfer the solid to a 500-ml Erlenmeyer flask and add 120 ml of boiling 95% ethanol. Dissolve the crude product as rapidly as possible by heating on a steam bath. Note: Prolonged heating can cause decomposition of the azo compound.[4]

-

Hot Filtration: Filter the hot solution through a fluted filter in a heated funnel.

-

Crystallization: Place the filtrate in a refrigerator overnight to allow the product to crystallize.

-

Isolation and Drying: Collect the solid on a Büchner funnel and dry it in a vacuum desiccator over calcium chloride. The expected yield of 1,1'-Azobis(cyclohexanecarbonitrile) is 20.5–22.0 g (84–90%) with a melting point of 113.5–115.5°C.[4]

Safety Considerations

-

This procedure should only be performed by individuals with proper training in experimental organic chemistry.[4]

-

1,1'-Azobis(cyclohexanecarbonitrile) is a potentially explosive compound and should be handled with care.[5]

-

Prolonged heating at temperatures of 80°C or higher can lead to rapid decomposition, which may pose a hazard.[4] However, the compound is stable indefinitely when stored at room temperature.[4]

-

The synthesis involves the use of corrosive and toxic chemicals such as concentrated hydrochloric acid and bromine. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The procedure should be carried out in a well-ventilated fume hood.

Reaction Pathway and Workflow

The following diagrams illustrate the chemical synthesis pathway and the experimental workflow.

Caption: Chemical synthesis pathway for 1,1'-Azobis(cyclohexanecarbonitrile).

Caption: Experimental workflow for the synthesis of 1,1'-Azobis(cyclohexanecarbonitrile).

References

- 1. V-40|CAS:2094-98-6|1,1'-Azobis(cyclohexane-1-carbonitrile)|ABCN|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 2. Azo polymerization initiatorsï½FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]

- 3. 1,1'-Azobis(cyclohexanecarbonitrile) | 2094-98-6 | Benchchem [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1,1'-Azobis(cyanocyclohexane) | 2094-98-6 [chemicalbook.com]

A Comprehensive Technical Guide to 1,1'-Azobis(cyclohexanecarbonitrile) for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, applications, and handling of the versatile radical initiator, 1,1'-Azobis(cyclohexanecarbonitrile).

Introduction

1,1'-Azobis(cyclohexanecarbonitrile), a key reagent in polymer chemistry and organic synthesis, is a white crystalline solid widely utilized as a thermal initiator for free-radical polymerization.[1][2] Its predictable decomposition kinetics and efficacy in producing polymers with specific properties make it a valuable tool for researchers and professionals in materials science and drug development. This guide provides a detailed overview of its synonyms, chemical and physical properties, experimental protocols for its use, and a visualization of its mechanism of action.

Synonyms and Identifiers

For clarity and comprehensive literature searching, a list of synonyms and identifiers for 1,1'-Azobis(cyclohexanecarbonitrile) is provided below.

| Type | Identifier |

| Common Name | 1,1'-Azobis(cyclohexanecarbonitrile) |

| Abbreviation | ACHN |

| Synonyms | 1,1'-Azobis(cyanocyclohexane) |

| VAZO™ catalyst 88 | |

| Azo-bis(cyclohexanecarbonitrile) | |

| azobiscyclohexylnitrile | |

| 1,1'-Azobis(1-cyclohexanecarbonitrile) | |

| IUPAC Name | 1-[(1-cyanocyclohexyl)diazenyl]cyclohexane-1-carbonitrile |

| CAS Number | 2094-98-6 |

| EC Number | 218-254-8 |

| PubChem CID | 74978 |

Physicochemical Properties

A summary of the key quantitative data for 1,1'-Azobis(cyclohexanecarbonitrile) is presented in the table below, offering a comparative overview of its essential properties.

| Property | Value |

| Molecular Formula | C₁₄H₂₀N₄ |

| Molecular Weight | 244.34 g/mol [3] |

| Appearance | White to light-colored solid[3] |

| Melting Point | 114-118 °C (decomposes)[1] |

| Solubility | Soluble in aromatic solvents; practically insoluble in water.[1][4] |

| 10-hour Half-life in Toluene | 88 °C[1][2][4] |

| Activation Energy of Decomposition | 154.1 kJ/mol[4] |

Mechanism of Action: Thermal Decomposition

1,1'-Azobis(cyclohexanecarbonitrile) functions as a radical initiator through thermal decomposition. Upon heating, the central azo group (-N=N-) undergoes homolytic cleavage, releasing a molecule of nitrogen gas and generating two identical 1-cyanocyclohexyl radicals.[2] These highly reactive carbon-centered radicals then initiate the polymerization process.

Caption: Thermal decomposition of 1,1'-Azobis(cyclohexanecarbonitrile).

Experimental Protocols

The following section details a general procedure for the free-radical polymerization of a vinyl monomer, such as styrene, using 1,1'-Azobis(cyclohexanecarbonitrile) as the initiator. This protocol is intended as a guideline and may require optimization for specific monomers and desired polymer characteristics.

Materials and Equipment

-

Vinyl monomer (e.g., styrene), inhibitor removed

-

1,1'-Azobis(cyclohexanecarbonitrile) (ACHN)

-

Anhydrous solvent (e.g., toluene, dimethylformamide)

-

Reaction flask with a condenser and magnetic stirrer

-

Inert gas supply (e.g., nitrogen or argon)

-

Heating mantle or oil bath with temperature control

-

Precipitating solvent (e.g., methanol, ethanol)

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure

-

Monomer Purification: The vinyl monomer should be purified to remove any inhibitors, typically by passing it through a column of activated basic alumina.

-

Reaction Setup: A reaction flask equipped with a condenser and a magnetic stir bar is charged with the purified monomer and the appropriate amount of anhydrous solvent. The amount of initiator (ACHN) is then added, with the monomer-to-initiator ratio being a critical parameter for controlling the polymer's molecular weight.

-

Inert Atmosphere: The reaction mixture is deoxygenated by bubbling an inert gas (nitrogen or argon) through the solution for at least 30 minutes. Oxygen can act as a radical scavenger and inhibit polymerization.

-

Polymerization: The reaction flask is placed in a preheated oil bath or heating mantle set to a temperature that ensures a suitable decomposition rate of ACHN (typically in the range of 80-100 °C). The reaction is allowed to proceed with vigorous stirring for a predetermined time, which can range from a few hours to overnight, depending on the desired conversion.

-

Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture to room temperature. The polymer is then precipitated by slowly pouring the viscous solution into a stirred, large excess of a non-solvent (e.g., methanol). The precipitated polymer will appear as a solid.

-

Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent to remove any unreacted monomer and initiator residues, and then dried in a vacuum oven at a moderate temperature until a constant weight is achieved.

Caption: A generalized workflow for a free-radical polymerization experiment.

Safety and Handling

1,1'-Azobis(cyclohexanecarbonitrile) is a flammable solid and can be irritating to the skin, eyes, and respiratory system. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The compound is thermally sensitive and should be stored at refrigerated temperatures (2-8 °C) to prevent decomposition. It is incompatible with strong oxidizing agents and should be kept away from heat, sparks, and open flames.

Conclusion